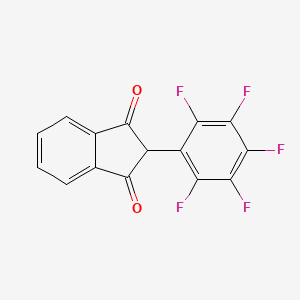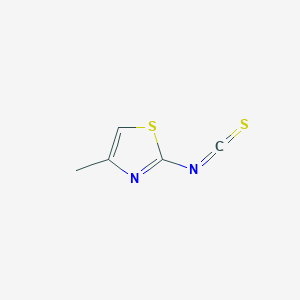
2-Isothiocyanato-4-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanato-4-methylthiazole is an organic compound with the molecular formula C5H4N2S2. It is a member of the isothiocyanate family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Isothiocyanato-4-methylthiazole can be synthesized through several methods. One common method involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then desulfurized to yield isothiocyanates . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating conditions .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of thiophosgene or its derivatives. due to the highly toxic nature of these reagents, alternative methods using less hazardous reagents like elemental sulfur and amines are being explored .
Análisis De Reacciones Químicas
Types of Reactions
2-Isothiocyanato-4-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Catalysts: Catalysts such as DBU are often used to facilitate reactions involving isothiocyanates.
Major Products
The major products formed from reactions involving this compound include thiourea derivatives and other sulfur-containing compounds .
Aplicaciones Científicas De Investigación
2-Isothiocyanato-4-methylthiazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Isothiocyanato-4-methylthiazole involves its interaction with biological molecules through its isothiocyanate group. This group can react with nucleophilic sites in proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or the modification of protein function, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl isothiocyanate: Known for its use in peptide sequencing and as a reagent in organic synthesis.
Allyl isothiocyanate: Found in mustard oil and known for its antimicrobial properties.
Sulforaphane: A naturally occurring isothiocyanate with potent anticancer properties.
Uniqueness
2-Isothiocyanato-4-methylthiazole is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties compared to other isothiocyanates.
Propiedades
Fórmula molecular |
C5H4N2S2 |
|---|---|
Peso molecular |
156.2 g/mol |
Nombre IUPAC |
2-isothiocyanato-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H4N2S2/c1-4-2-9-5(7-4)6-3-8/h2H,1H3 |
Clave InChI |
PSIVELITPLOSTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



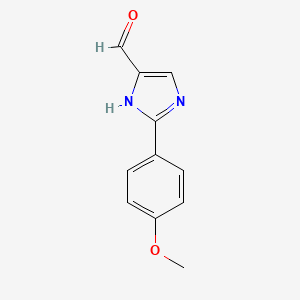

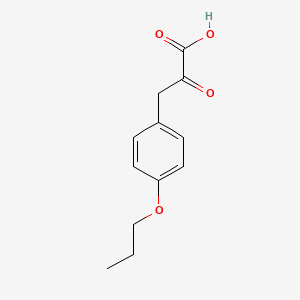
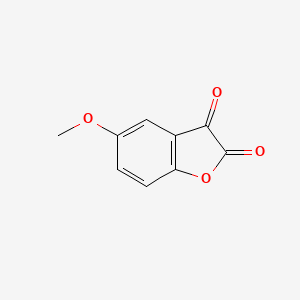
![1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene](/img/structure/B13681717.png)
![N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide](/img/structure/B13681719.png)


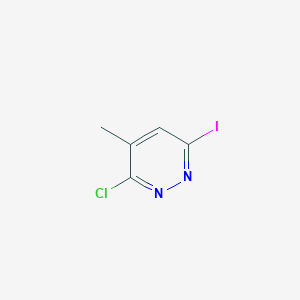

![2-[2-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13681742.png)
